2-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-3H-benzo[f]chromen-3-one
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Description
Synthesis Analysis
While there is no direct synthesis information available for the exact compound, related compounds have been synthesized using various methods. For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .Scientific Research Applications
Polymorphism and Anticancer Activity
Research on similar compounds such as 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one and 3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one has explored their polymorphism, assuming potential anticancer activity. These studies revealed that the polymorphic structures of these compounds differ in intermolecular interactions, which may influence their biological efficacy. The detailed analysis of pairwise interaction energies suggests subtle differences in weak intermolecular interactions and crystal organization, hinting at their tailored application in anticancer strategies (Shishkina et al., 2019).
Docking Studies for Breast Cancer
Further studies have been conducted on chromeno[4,3-b]pyridine derivatives for their activity against breast cancer. Computational ADME and Lipinski's analysis, followed by molecular docking and binding energy assessments, were performed to understand their interaction with cancer cell lines. These compounds, including variations synthesized through reactions involving activated methylene compounds, demonstrated promising activities against the MCF-7 breast cancer cell line. Molecular docking studies emphasized the oxolone moiety's significance for effective interactions, with specific compounds showing high activity levels (Abd El Ghani et al., 2022).
Antibacterial Activity of Chromene Derivatives
Another area of application involves the synthesis and evaluation of new classes of chromene derivatives, such as pyrano(3,4-c)chromene and benzo(c)chromene, for their antibacterial activity. Most of these derivatives have shown moderate to high antibacterial activity, underscoring their potential utility in developing new antimicrobial agents (El-Saghier et al., 2007).
Fluorescence Properties for Probing Applications
The fluorescence properties of chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one derivatives have also been investigated. These compounds exhibit high fluorescence quantum yields, indicating their potential as luminescence or fluorescence probes in various scientific and diagnostic applications (Liu et al., 2014).
Properties
IUPAC Name |
2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)benzo[f]chromen-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11N3O3/c24-20-16(19-22-18(23-26-19)13-5-3-9-21-11-13)10-15-14-6-2-1-4-12(14)7-8-17(15)25-20/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEODNUPFPGSMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C4=NC(=NO4)C5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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